molecular formula C22H25N5O8 B2438259 2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate CAS No. 1351630-38-0

2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate

Cat. No.: B2438259
CAS No.: 1351630-38-0
M. Wt: 487.469
InChI Key: NNXPPFJIOVXMNF-UHFFFAOYSA-N
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Description

2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is a complex organic compound that features a benzimidazole core linked to a piperazine ring, which is further substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate typically involves multi-step organic reactions. One common route includes the initial formation of the benzimidazole core, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The pyridine moiety is then attached via alkylation reactions. The final product is often purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide
  • 2-methyl-3-(2-piperazin-1-yl-ethyl)pyrido[1,2-a]pyrimidin-4-one derivatives
  • 1-(2-pyridin-4-yl-ethyl)-piperazine

Uniqueness

2-((4-(pyridin-2-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

oxalic acid;2-[[4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5.2C2H2O4/c1-2-7-17-16(6-1)20-18(21-17)14-23-11-9-22(10-12-23)13-15-5-3-4-8-19-15;2*3-1(4)2(5)6/h1-8H,9-14H2,(H,20,21);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXPPFJIOVXMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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